molecular formula C11H14ClF2N B2405471 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride CAS No. 2375273-63-3

3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride

Cat. No. B2405471
CAS RN: 2375273-63-3
M. Wt: 233.69
InChI Key: IOMNPIPWBMYEPH-UHFFFAOYSA-N
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Description

“3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride” is a chemical compound with the CAS Number: 1637453-90-7 . It has a molecular weight of 205.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride” is 1S/C9H9F2N.ClH/c10-9(11)5-8(12)6-3-1-2-4-7(6)9;/h1-4,8H,5,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 205.63 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Routes and Derivatives : The synthesis of various difluoroamine derivatives, including the synthesis of 3,3-difluoro-DL-alanine and its precursors, demonstrates the varied applications in creating biologically active compounds (D'orchymont, 1993). Additionally, the synthesis of gem-difluorinated compounds such as various 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives highlights the potential in chemical synthesis (Zhang et al., 2014).

  • Fluorinating Agents : The use of difluoroamines as fluorinating agents is evident in the study of compounds like ∝,∝-difluorobenzylamines for replacing hydroxyl groups in alcohols and acids (Dmowski & Kamiński, 1983).

Analytical and Spectroscopic Applications

  • Spectroscopic Studies : The characterization of polymorphic forms of pharmaceutical compounds using spectroscopic techniques, where difluoroamine derivatives play a role, offers insights into the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

  • Chromatography and Detection : The use of difluoroamines in the determination of amino compounds using high-performance liquid chromatography with fluorescence detection demonstrates their role in sensitive detection and identification methods (You et al., 2006).

Biological and Pharmacological Research

  • Drug Synthesis and Evaluation : The synthesis of derivatives like 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds, underscores its importance in pharmaceutical research (Wei et al., 2012).

Environmental and Material Science Applications

  • Environmental Analysis : Studies on compounds like AMINE DIMEDONE show applications in environmental analysis, highlighting the role of difluoroamines in evaluating pollutants and contaminants in ecological contexts (Fatima et al., 2021).

  • Material Science : Research on difluoroamine derivatives can also extend to material science, where their unique properties can be harnessed for novel applications in this field, although specific studies directly related to 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride are not found in the current literature.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,3-difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13;/h3-6,9H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMNPIPWBMYEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C1(F)F)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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